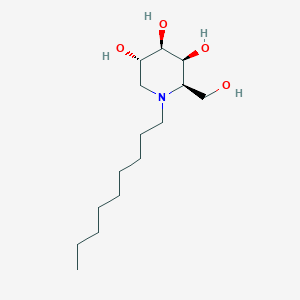
N-Nonyldeoxygalactonojirimycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nonyldeoxygalactonojirimycin (NGDN) is a chemical compound that belongs to the class of iminosugars. It is an inhibitor of the enzyme alpha-glucosidase, which is involved in the digestion of carbohydrates. NGDN has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, cancer, and viral infections.
Wissenschaftliche Forschungsanwendungen
Medical Research
NN-DGJ could potentially be used in medical research, although specific applications are not readily available in the literature .
Pharmaceutical Research
In the field of pharmaceutical research, NN-DGJ might be used in the development of new drugs or therapies. Its properties could potentially enhance the efficacy of certain treatments, although further research is needed to confirm this .
Biological Research
NN-DGJ could be used in biological research, particularly in studies focusing on cellular processes or genetic expressions. It might also be used in the development of biological assays .
Chemical Research
In chemical research, NN-DGJ could be used in the synthesis of new compounds or in the study of chemical reactions. Its unique structure might make it useful in a variety of chemical experiments .
Industrial Research
In industrial research, NN-DGJ could potentially be used in the development of new materials or processes. Its unique properties might make it useful in a variety of industrial applications .
Wirkmechanismus
Target of Action
N-Nonyldeoxygalactonojirimycin (NN-DGJ) is a remarkable biomedical compound known for its unrivaled efficacy . It has immense potential as a therapeutic agent within enzyme replacement therapies, specifically targeting Fabry disease , an intricate lysosomal storage disorder .
Mode of Action
It is known to be an inhibitor of galactosidase , an enzyme that plays a crucial role in the metabolism of galactose. By inhibiting this enzyme, NN-DGJ can potentially alter the metabolic pathways associated with galactose, leading to therapeutic effects in certain diseases like Fabry disease .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular weight, chemical structure, and the presence of functional groups can significantly impact a compound’s bioavailability .
Result of Action
The result of NN-DGJ’s action is its potential therapeutic effect in treating diseases like Fabry disease . By inhibiting galactosidase, NN-DGJ may alter the metabolism of galactose and related compounds, potentially leading to beneficial effects in patients with this disease .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of similar compounds .
Eigenschaften
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14+,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSCEGKYKXESFF-CBBWQLFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1CC(C(C(C1CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | |
Q & A
Q1: How does NN-DGJ interact with its target and what are the downstream effects?
A1: NN-DGJ acts as a pharmacological chaperone, specifically targeting the enzyme β-galactosidase. It is believed to bind to β-galactosidase within the endoplasmic reticulum, stabilizing the enzyme and promoting its proper folding and trafficking to the lysosome. [, ] This enhanced lysosomal delivery increases the overall activity of β-galactosidase, which is particularly relevant in the context of lysosomal storage disorders where this enzyme is deficient. [, ]
Q2: What is the mechanism of action of NN-DGJ in relation to Hepatitis B virus?
A2: While NN-DGJ is primarily known for its effects on β-galactosidase, research has shown it also exhibits antiviral activity against Hepatitis B Virus (HBV). [] Studies suggest that NN-DGJ interferes with the formation or stability of HBV nucleocapsids, ultimately reducing the amount of viral DNA produced. [] The exact molecular mechanisms underlying this antiviral effect remain to be fully elucidated.
Q3: Has NN-DGJ shown any efficacy in cellular or animal models of disease?
A3: Yes, studies have demonstrated the efficacy of NN-DGJ in relevant models. For instance, in fibroblasts derived from a patient with infantile GM1-gangliosidosis (a lysosomal storage disorder), NN-DGJ treatment led to increased β-galactosidase processing and activity. [] In the context of HBV, NN-DGJ successfully reduced the amount of HBV nucleocapsid in a stably transfected HBV-producing cell line. []
Q4: Are there any known limitations or challenges associated with NN-DGJ?
A4: Research indicates that the antiviral activity of NN-DGJ can be genotype-specific, meaning its effectiveness may vary depending on the specific strain of the virus. [] This highlights the importance of further investigations into its structure-activity relationship to optimize its efficacy across a broader range of viral genotypes. Additionally, while NN-DGJ shows promise, more research is needed to fully understand its long-term effects and potential for clinical translation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

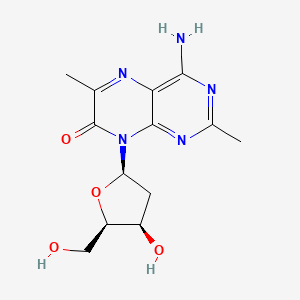
![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)

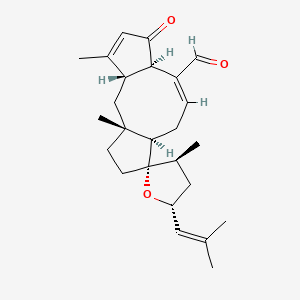
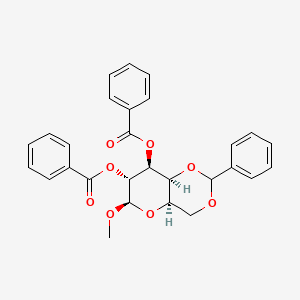
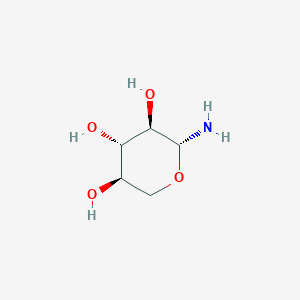

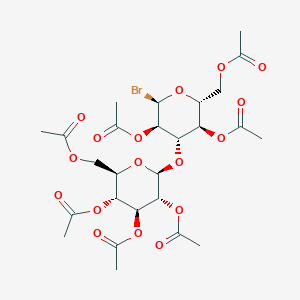
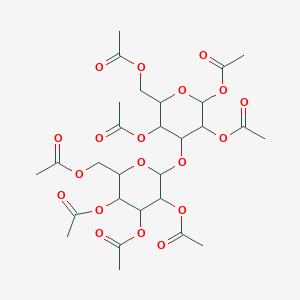



![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)
